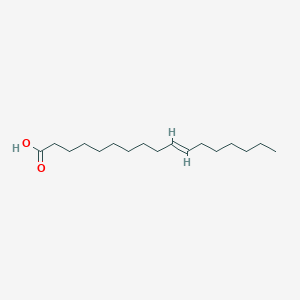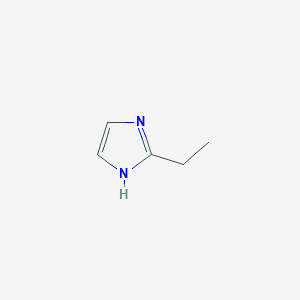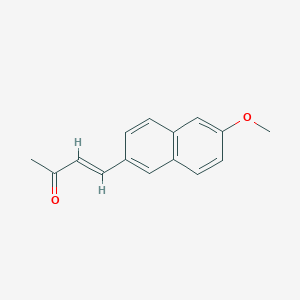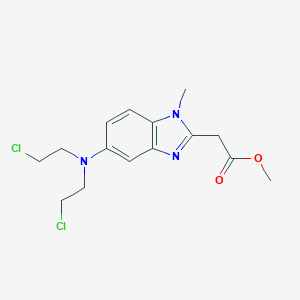
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester, also known as Me-BCNU, is a synthetic compound that belongs to the family of nitrosoureas. It is a potent alkylating agent that has been extensively studied for its anti-tumor activity. Me-BCNU has been shown to be effective against a variety of cancers, including brain tumors, lymphomas, and multiple myeloma.
Wirkmechanismus
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester exerts its anti-tumor activity by alkylating DNA and RNA, which leads to DNA cross-linking and inhibition of DNA replication and transcription. This results in cell cycle arrest and ultimately, cell death. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester also induces apoptosis, which is a programmed cell death mechanism that occurs in response to cellular stress.
Biochemische Und Physiologische Effekte
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been shown to have both acute and long-term toxicities. Acute toxicities include myelosuppression, nausea, vomiting, and neurotoxicity. Long-term toxicities include pulmonary fibrosis, renal toxicity, and secondary malignancies. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has also been shown to have effects on the immune system, including suppression of T-cell and B-cell function.
Vorteile Und Einschränkungen Für Laborexperimente
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester is a potent alkylating agent that has been extensively studied for its anti-tumor activity. It has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune diseases. However, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has significant toxicities, which limit its use in clinical settings. In addition, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has a short half-life, which requires frequent dosing.
Zukünftige Richtungen
Despite the limitations of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester, there are several future directions for research. One direction is to develop new formulations of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester that enhance its delivery to tumor cells and reduce its toxicity to normal cells. Another direction is to explore the use of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester in combination with other chemotherapeutic agents to enhance their anti-tumor activity. Finally, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be used as a tool to study the mechanisms of DNA damage and repair, which can lead to the identification of new targets for cancer therapy.
Synthesemethoden
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be synthesized by reacting 1-methyl-1-nitrosourea with 5-amino-1-methylbenzimidazole in the presence of acetic anhydride. The reaction yields 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester as a white crystalline solid with a melting point of 98-100°C. The purity of 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester can be determined by high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been extensively studied for its anti-tumor activity. It has been shown to be effective against a variety of cancers, including brain tumors, lymphomas, and multiple myeloma. 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has also been used in combination with other chemotherapeutic agents to enhance their anti-tumor activity. In addition, 5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases, such as sickle cell anemia and autoimmune diseases.
Eigenschaften
CAS-Nummer |
134426-36-1 |
|---|---|
Produktname |
5-(Bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester |
Molekularformel |
C15H19Cl2N3O2 |
Molekulargewicht |
344.2 g/mol |
IUPAC-Name |
methyl 2-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]acetate |
InChI |
InChI=1S/C15H19Cl2N3O2/c1-19-13-4-3-11(20(7-5-16)8-6-17)9-12(13)18-14(19)10-15(21)22-2/h3-4,9H,5-8,10H2,1-2H3 |
InChI-Schlüssel |
HYCJNQJFVUSIND-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CC(=O)OC |
Kanonische SMILES |
CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CC(=O)OC |
Andere CAS-Nummern |
134426-36-1 |
Synonyme |
5-(bis(2-chloroethyl)amino)-1-methylbenzimidazolyl-2-acetic acid methyl ester 5-BCMBA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



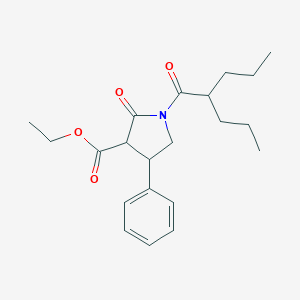


![2,2-Dimethyl-propanoic Acid [2-[[(2-Amino-5-thiazolyl)carbonyl]amino]-3-chlorophenyl]methyl Ester](/img/structure/B144509.png)
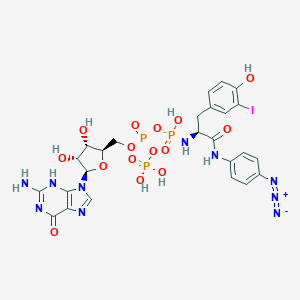
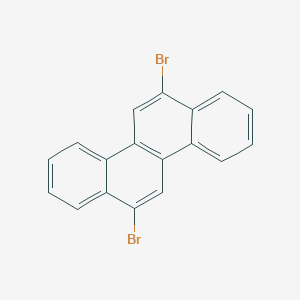
![N-[2-Chloro-6-(hydroxymethyl)phenyl]-2-[(triphenylmethyl)amino]-5-thiazolecarboxamide](/img/structure/B144514.png)
![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
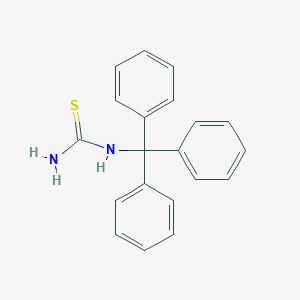
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
